NN'-BIS(PYRIDIN-3-YL)PENTANEDIAMIDE

Description

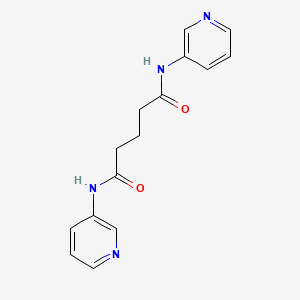

N,N'-Bis(pyridin-3-yl)pentanediamide is a diamide derivative featuring a five-carbon (pentanediamide) backbone substituted at both terminal nitrogen atoms with pyridin-3-yl groups. The pyridine rings provide aromaticity and coordination sites, while the flexible pentanediamide linker enables conformational adaptability, influencing solubility, crystallinity, and intermolecular interactions.

Properties

IUPAC Name |

N,N'-dipyridin-3-ylpentanediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O2/c20-14(18-12-4-2-8-16-10-12)6-1-7-15(21)19-13-5-3-9-17-11-13/h2-5,8-11H,1,6-7H2,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTWONMVWUFTWDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=O)CCCC(=O)NC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NN’-BIS(PYRIDIN-3-YL)PENTANEDIAMIDE typically involves the reaction of pyridine derivatives with pentanediamide precursors. One common method involves the use of magnesium oxide nanoparticles as a catalyst to facilitate the reaction . The reaction conditions often include the use of solvents such as ethanol or toluene and may require heating to achieve the desired product.

Industrial Production Methods

Industrial production methods for NN’-BIS(PYRIDIN-3-YL)PENTANEDIAMIDE are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and more efficient catalysts to increase yield and reduce production time.

Chemical Reactions Analysis

Types of Reactions

NN’-BIS(PYRIDIN-3-YL)PENTANEDIAMIDE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The pyridine rings can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

NN’-BIS(PYRIDIN-3-YL)PENTANEDIAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of NN’-BIS(PYRIDIN-3-YL)PENTANEDIAMIDE involves its ability to form stable complexes with metal ions. These complexes can interact with biological targets, such as enzymes and receptors, to exert their effects. The compound’s pyridine rings play a crucial role in binding to these targets and modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The following table summarizes critical distinctions between N,N'-bis(pyridin-3-yl)pentanediamide and analogous compounds:

Detailed Analysis

N,N'-Bis(pyridin-3-yl)butanediamide (CAS 39642-62-1): This compound shares the pyridin-3-yl substituents but has a shorter four-carbon backbone. Its molecular weight (270.292 g/mol) and formula (C₁₄H₁₄N₄O₂) suggest lower hydrophobicity than the pentanediamide derivative .

N,N'-Dihydroxy-N,N'-bis(1-methylethyl)pentanediamide (CAS 90149-53-4) :

- Unlike the pyridine-substituted analogs, this derivative incorporates hydroxyl and isopropyl groups. The hydroxyl groups enhance polarity and chelation capacity, making it suitable for metal ion sequestration or as a precursor for hydroxamic acids. Its branched alkyl groups may sterically hinder intermolecular interactions, reducing crystallinity .

3-Chloro-N-phenyl-phthalimide (Rev. Colomb. Cienc. Quím. Its rigid planar structure contrasts with the flexibility of pentanediamide derivatives, highlighting how backbone rigidity vs. flexibility impacts applications (e.g., polymer monomers vs. dynamic ligands) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.